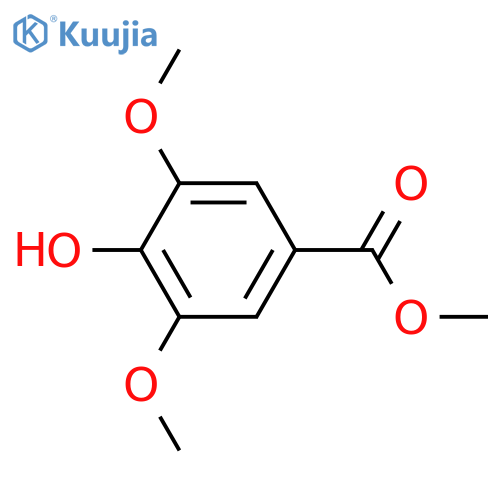

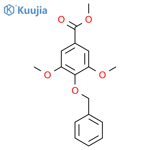

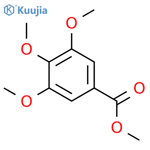

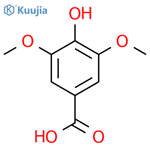

Nickel-catalyzed para-selective carboxylation of phenols with CBr4/MeOH

,

Organic Chemistry Frontiers,

2022,

9(14),

3876-3881